molecular formula C16H17NO2S B11065146 N-benzyl-3,4-dimethoxybenzenecarbothioamide

N-benzyl-3,4-dimethoxybenzenecarbothioamide

Cat. No.: B11065146
M. Wt: 287.4 g/mol
InChI Key: LARSABXGILKXFN-UHFFFAOYSA-N
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Description

N-benzyl-3,4-dimethoxybenzenecarbothioamide is an organic compound with the molecular formula C16H17NO3S It is a derivative of benzenecarbothioamide, where the benzene ring is substituted with benzyl and 3,4-dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,4-dimethoxybenzenecarbothioamide typically involves the reaction of 3,4-dimethoxybenzyl chloride with benzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,4-dimethoxybenzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-3,4-dimethoxybenzenecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3,4-dimethoxybenzenecarbothioamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3,4-dimethoxybenzenecarbothioamide is unique due to the presence of both benzyl and 3,4-dimethoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

N-benzyl-3,4-dimethoxybenzenecarbothioamide

InChI

InChI=1S/C16H17NO2S/c1-18-14-9-8-13(10-15(14)19-2)16(20)17-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,17,20)

InChI Key

LARSABXGILKXFN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)NCC2=CC=CC=C2)OC

Origin of Product

United States

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